REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH:8]([OH:10])[CH3:9])[CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>CO.CCOCC>[NH:12]([C:2]1[CH:7]=[C:6]([CH:8]([OH:10])[CH3:9])[CH:5]=[CH:4][N:3]=1)[NH2:13] |f:1.2|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C(C)O
|
Name
|
|
Quantity
|
275 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil that
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
which resulted in precipitation of a white solid
|
Type
|
STIRRING
|
Details
|
The obtained suspension was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC(=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |